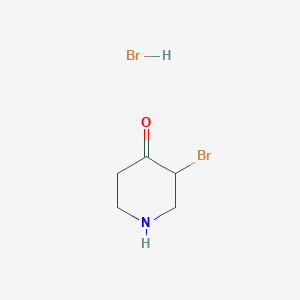

3-Bromopiperidin-4-one hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

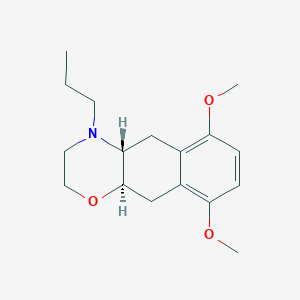

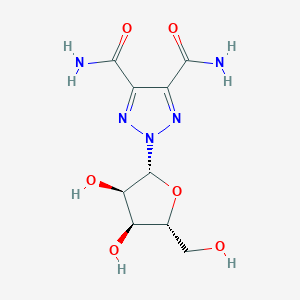

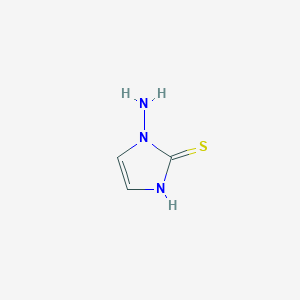

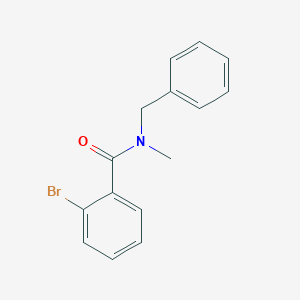

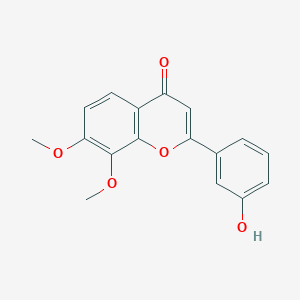

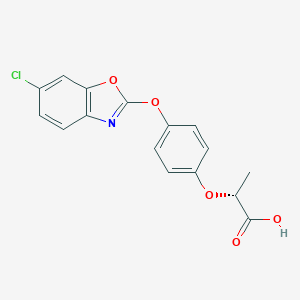

"3-Bromopiperidin-4-one hydrobromide" is a brominated derivative of piperidine, a heterocyclic amine. It is part of a class of compounds known for their diverse applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of brominated piperidines often involves the reaction of piperidine derivatives with brominating agents. For example, the reaction of 1-hydroxy-4-oxo-2,2,6,6-tetramethylpiperidine with brominating agents gives dibromo derivatives (Zhukova et al., 1992).

Molecular Structure Analysis

The molecular structure of brominated piperidines, including "3-Bromopiperidin-4-one hydrobromide," typically features a piperidine ring with bromine and other substituents. These compounds can exhibit various crystal structures and hydrogen bonding patterns, as seen in related compounds (Dega‐Szafran et al., 2002).

Chemical Reactions and Properties

Brominated piperidines can participate in a range of chemical reactions, including radical reactions, spin-labelling, and redox reactions. For instance, the dibromo derivatives can undergo oxidation to form radicals (Alcock et al., 1977).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. The crystalline form can vary based on the synthesis conditions and the presence of different substituents (Percino et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are determined by the presence of the bromine atom and other functional groups. The bromine atoms in these compounds can participate in electrophilic substitution reactions and influence the compound's reactivity (Kandasamy & Velraj, 2012).

Aplicaciones Científicas De Investigación

Novel Synthesis of Pharmaceuticals

A study outlined a novel synthesis method for Halofuginone Hydrobromide, an effective anti-coccidial drug, highlighting the potential of brominated intermediates in pharmaceutical synthesis. The method is deemed cost-effective and scalable, suggesting broader applicability for related compounds (Zhang, Yao, & Liu, 2017).

Ionic Liquids and CO2 Capture

Research has shown the synthesis of an ionic liquid from 1-butyl imidazole and 3-bromopropylamine hydrobromide, demonstrating its effectiveness in capturing CO2. This innovative material can sequester CO2 reversibly, offering a promising solution for environmental management (Bates, Mayton, Ntai, & Davis, 2002).

Structural and Conformation Studies

The structural characterization of compounds related to 3-Bromopiperidin-4-one hydrobromide, such as 4-(N-methylpiperidinium)-butyric acid bromide, has been conducted. These studies provide insights into molecular conformations and hydrogen bonding, critical for understanding the chemical behavior and potential applications of brominated compounds (Dega-Szafran, Dulewicz, Szafran, Thaimattam, & Jaskólski, 2007).

Polymer Science

A report on the polymerization of substituted pyridines, including derivatives of 3-Bromopiperidin-4-one hydrobromide, explores the kinetic and structural aspects of forming poly(methylenepyridinium)s. This research could influence the development of novel polymeric materials with specific electronic or photonic properties (Monmoton, Lefebvre, & Fradet, 2008).

Enantioselective Synthesis

A catalytic enantioselective process for the synthesis of piperidines was developed, utilizing bromocyclization of olefinic amides. This method, potentially involving 3-Bromopiperidin-4-one hydrobromide or related structures, is significant for the production of chiral compounds used in drug development (Zhou, Tay, Chen, Leung, & Yeung, 2013).

Green Chemistry Approaches

Innovative methods for bromination reactions using safer, more sustainable chemistry were discussed, emphasizing the potential for using 3-Bromopiperidin-4-one hydrobromide in environmentally friendly synthetic pathways (Boovanahalli, Kim, & Chi, 2004).

Laser Application Materials

Semiorganic crystals synthesized from reactions involving hydrobromic acid have shown potential in laser applications. The study suggests that materials derived from or related to 3-Bromopiperidin-4-one hydrobromide could contribute to advancements in optical technologies (Aarthi & Raja, 2019).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromopiperidin-4-one;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO.BrH/c6-4-3-7-2-1-5(4)8;/h4,7H,1-3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXCMWXGWPQSDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557233 |

Source

|

| Record name | 3-Bromopiperidin-4-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopiperidin-4-one hydrobromide | |

CAS RN |

118652-88-3 |

Source

|

| Record name | 3-Bromopiperidin-4-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)